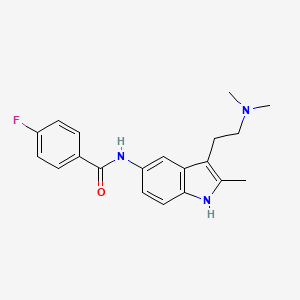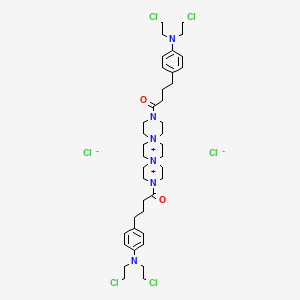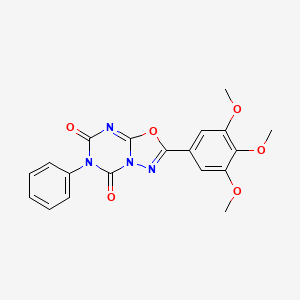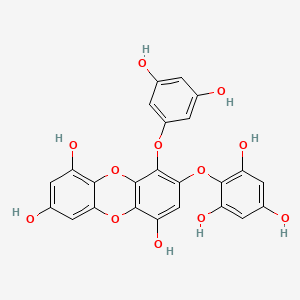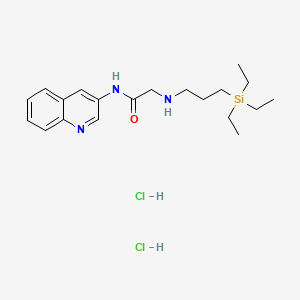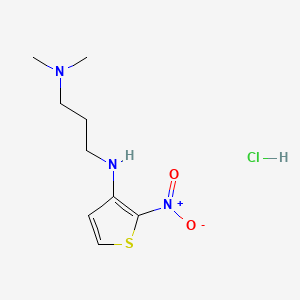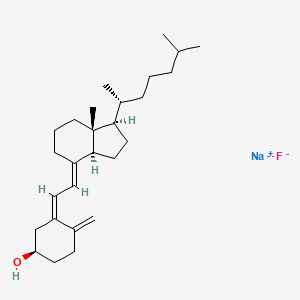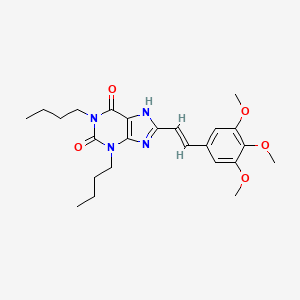
(E)-1,3-Dibutyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,3-Dibutyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with butyl groups and a trimethoxyphenyl ethenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Dibutyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a purine derivative with butyl halides under basic conditions to introduce the butyl groups. The trimethoxyphenyl ethenyl side chain can be introduced through a Heck reaction, where a halogenated purine derivative reacts with a trimethoxyphenyl ethylene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are optimized to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1,3-Dibutyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the purine core, where nucleophiles replace leaving groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-1,3-Dibutyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development .
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of (E)-1,3-Dibutyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
1,3,7-Trimethyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with different alkyl groups.
4-Methoxybenzyl (E)-2-(3,4,5-trimethoxyphenyl)ethenyl sulfone: Contains a similar trimethoxyphenyl ethenyl side chain but with different core structure.
Uniqueness
(E)-1,3-Dibutyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of butyl groups and trimethoxyphenyl ethenyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
142665-37-0 |
|---|---|
Fórmula molecular |
C24H32N4O5 |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
1,3-dibutyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C24H32N4O5/c1-6-8-12-27-22-20(23(29)28(24(27)30)13-9-7-2)25-19(26-22)11-10-16-14-17(31-3)21(33-5)18(15-16)32-4/h10-11,14-15H,6-9,12-13H2,1-5H3,(H,25,26)/b11-10+ |
Clave InChI |
CEEBLJIHWMIBSN-ZHACJKMWSA-N |
SMILES isomérico |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)NC(=N2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)NC(=N2)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



